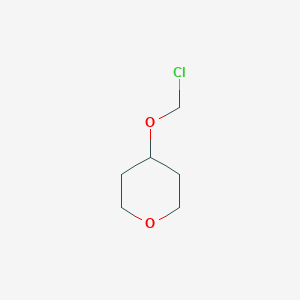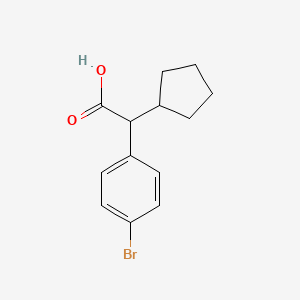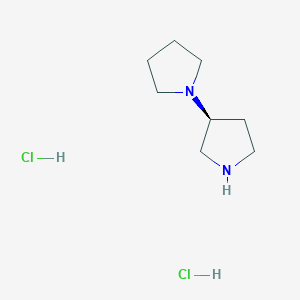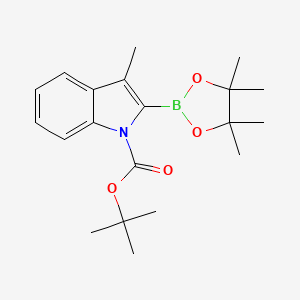
4-(Chloromethoxy)oxane
Overview
Description
4-(Chloromethoxy)oxane is a chemical compound with the CAS Number: 139084-54-1 . It has a molecular weight of 150.6 and its IUPAC name is chloromethyl tetrahydro-2H-pyran-4-yl ether .
Molecular Structure Analysis
The InChI code for 4-(Chloromethoxy)oxane is 1S/C6H11ClO2/c7-5-9-6-1-3-8-4-2-6/h6H,1-5H2 . This indicates the molecular structure of the compound.Scientific Research Applications
1. Bioremediation of Contaminated Waters
Research shows that 1,4-Dioxane, a compound related to 4-(Chloromethoxy)oxane, has been a significant concern in groundwater, surface water, and drinking water due to its toxicological profile and potential public health risks. Advances in bioremediation focus on chemical and physical treatment technologies, with recent studies emphasizing bioremediation and monitoring tools. These efforts aim to change the perception of 1,4-dioxane biodegradability and direct research towards practical needs (Zhang, Gedalanga, & Mahendra, 2017).
2. Advanced Oxidation Processes for Contaminant Destruction
Investigations into the formation of free radical intermediates in advanced oxidation processes (AOPs) have been conducted to enhance the degradation of recalcitrant contaminants like 1,4-dioxane. Studies using electron paramagnetic resonance (EPR) spectroscopy spin trapping identified radicals produced in oxidant solutions, contributing to our understanding of chemical radicals in AOP treatment of aqueous phase contaminants (Cashman et al., 2019).
3. Removal of 1,4-Dioxane from Wastewater
Chemical methods have been evaluated for treating 1,4-dioxane in industrial process wastewaters. Techniques like oxidation with hydrogen peroxide and ferrous iron, as well as chlorine oxidation, have shown effectiveness in oxidizing 1,4-dioxane. This research is crucial for developing efficient methods to handle 1,4-dioxane contamination in industrial wastewater (Klečka & Gonsior, 1986).
4. Synthesis and Thermal Properties of Polysiloxanes
Studies on the synthesis of ferroelectric side chain polysiloxanes, which include derivatives of 1,4-dioxane, have been conducted. These studies explore the mesomorphic behavior and thermal stability of these polysiloxanes, which are significant for materials science and engineering applications (Hsiue & Chen, 1995).
5. Reversible Optical Storage in Polymers
Research on azo polymers for reversible optical storage has included the study of compounds like 1,4-dioxane. These studies have revealed interactions between different polymer groups, offering insights into the design of materials for advanced optical storage technologies (Meng et al., 1996).
properties
IUPAC Name |
4-(chloromethoxy)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c7-5-9-6-1-3-8-4-2-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJBRNRBBAFWET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethoxy)oxane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Benzyl-1-azaspiro[4.5]decan-8-one](/img/structure/B1376351.png)


![(R)-3-(2-Amino-2-phenylethyl)-5-(2-fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1376355.png)






